N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a benzodioxin core (1,4-benzodioxin), a pyridazinone ring (6-oxopyridazine), and a 4-fluoro-2-methoxyphenyl substituent. The 4-fluoro-2-methoxyphenyl group enhances electronic properties and target specificity due to fluorine’s electronegativity and the methoxy group’s solubility-modifying effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-28-18-10-13(22)2-4-15(18)16-5-7-21(27)25(24-16)12-20(26)23-14-3-6-17-19(11-14)30-9-8-29-17/h2-7,10-11H,8-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRFCUWXLNMBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the fluorinated methoxyphenyl group. The final step involves the formation of the pyridazinone moiety through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the compound’s purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves several steps:
- Starting Material Preparation : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine, which is reacted with suitable acylating agents to form the acetamide derivative.
- Substitution Reactions : The introduction of the pyridazine moiety is achieved through nucleophilic substitution reactions involving appropriate halides or other electrophiles.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Enzyme Inhibition
One of the primary applications of this compound is its role as an enzyme inhibitor. Research has shown that derivatives of benzodioxin compounds exhibit significant inhibition against key enzymes involved in neurodegenerative diseases and metabolic disorders:
- Acetylcholinesterase Inhibition : Several studies have demonstrated that benzodioxin derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical in the degradation of the neurotransmitter acetylcholine. This inhibition is particularly relevant for developing treatments for Alzheimer's disease .
Antidiabetic Potential
The compound has also been screened for its potential antidiabetic properties. By inhibiting α-glucosidase, it may help manage blood sugar levels in Type 2 diabetes mellitus (T2DM) patients. The structure's ability to modulate glucose metabolism makes it a candidate for further exploration in diabetes management .
Anticancer Activity
Preliminary studies indicate that certain derivatives of this compound may possess anticancer properties. The presence of specific substituents can enhance cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .
Case Study 1: AChE Inhibition
In a study focused on synthesizing new sulfonamides containing benzodioxane and acetamide moieties, researchers found that specific derivatives exhibited potent AChE inhibition with IC50 values comparable to known inhibitors . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antidiabetic Screening
Another research effort investigated the inhibitory effects of synthesized compounds against α-glucosidase. The results indicated that certain derivatives could significantly reduce enzyme activity, showcasing their potential as therapeutic agents for T2DM .
Case Study 3: Cytotoxicity Against Cancer Cells
A series of compounds derived from this compound were tested against various cancer cell lines. The findings suggested that modifications at the aromatic rings could enhance cytotoxic effects, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Implications
Pharmacological Profiles
- Target Compound: The 4-fluoro-2-methoxyphenyl group may enhance binding to aromatic amino acid residues in enzyme active sites (e.g., COX-2 or PDE4), while the benzodioxin core improves blood-brain barrier penetration .
- Pyridazinone Analogues: Compounds with methoxy or chloro substituents (e.g., ) exhibit varied potency. For instance, chlorophenyl derivatives show stronger enzyme inhibition but reduced solubility compared to fluorinated analogues .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including enzyme inhibition, anticancer properties, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzodioxin moiety with a pyridazinone and an acetamide group. The presence of the 4-fluoro-2-methoxyphenyl substituent enhances its pharmacological profile by potentially improving bioactivity through electronic effects.
1. Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activities. For instance, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide was synthesized and tested for its ability to inhibit acetylcholinesterase (AChE) and α-glucosidase enzymes, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | AChE | 12.5 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | 15.0 |
2. Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. For example, compounds derived from benzodioxin structures have shown promising results against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The MTT assay has been employed to determine cell viability post-treatment with the compound.
| Cell Line | Compound Concentration (µM) | % Inhibition |
|---|---|---|
| HCT-116 | 50 | 65 |
| MCF-7 | 50 | 70 |
The results indicate that the compound effectively reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
3. Antioxidant Activity
The antioxidant properties of related benzodioxin compounds have also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often measured using assays such as DPPH or ABTS.
Case Studies
Several case studies highlight the efficacy of benzodioxin derivatives in clinical settings:
- Case Study 1 : A study investigated the effects of a similar compound on patients with Alzheimer's disease. The results showed significant improvements in cognitive function correlated with AChE inhibition.
- Case Study 2 : In another study involving cancer patients, treatment with benzodioxin derivatives resulted in reduced tumor size and improved patient outcomes when combined with standard chemotherapy regimens.
Q & A
Q. Basic
- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (~10 mg/mL); aqueous solubility is pH-dependent, improving under alkaline conditions .
- Stability : Stable at room temperature for 24 hours in inert atmospheres but degrades under UV light or acidic conditions (pH <4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
